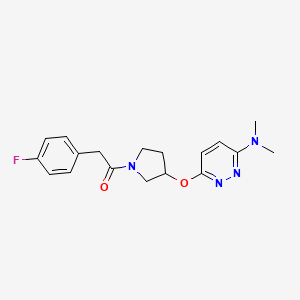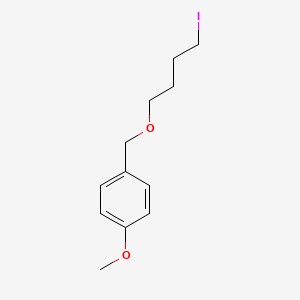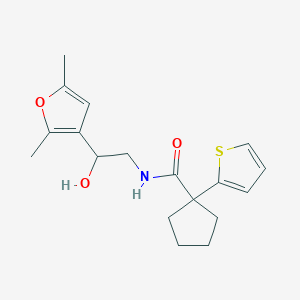
(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with the isoquinoline structure are often found in alkaloids and dyes . The dimethoxyphenyl groups suggest that this compound may have similar properties to other methoxyphenyl compounds, which are often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound likely includes an isoquinoline core, with dimethoxyphenyl groups attached. The trifluoromethyl group and phenoxy group may also contribute to the compound’s properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its isoquinoline core and the attached groups. For example, the dimethoxyphenyl groups could influence the compound’s solubility .Applications De Recherche Scientifique
Antioxidant Properties
Research has explored the synthesis of compounds with structures similar to the given chemical, focusing on their antioxidant properties. For example, studies on bromination of bis(3,4-dimethoxyphenyl)methanone led to products with significant antioxidant power, demonstrating effective radical scavenging activities in various in vitro assays. These synthesized bromophenols were compared with synthetic standard antioxidant compounds, indicating their potential as effective antioxidants (H. T. Balaydın, I. Gülçin, A. Menzek, S. Göksu, E. Şahin, 2010).
Cytotoxic Activity
Another area of research involves the cytotoxic activity of isoquinoline derivatives. For instance, tetrahydroisoquinoline derivatives have been investigated for their tumor-specific cytotoxic activity against human oral squamous cell carcinoma cell lines. Certain derivatives, such as those with bulky substituents like the 3,4-dimethoxybenzoyl group, showed high tumor-specific cytotoxicity, indicating their potential for cancer therapy (Hajime Hatano, Fumihiro Takekawa, K. Hashimoto, M. Ishihara, M. Kawase, Chuhang Qing, Wang Qin-tao, H. Sakagami, 2009).
Synthesis and Structural Studies
Synthetic strategies and structural elucidation of similar compounds have been widely discussed. For example, the synthesis of benzylisoquinoline alkaloids from Beilschmiedia brevipes, including the detailed NMR data for compounds related to the chemical of interest, has contributed to the understanding of these compounds' structures and potential biological activities (P. Pudjiastuti, M. R. Mukhtar, A. H. A. Hadi, Nurdin Saidi, H. Morita, M. Litaudon, K. Awang, 2010).
Application in Organic Synthesis
The compound has relevance in organic synthesis, particularly in the formation of complex molecules with potential biological activities. Research into the synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinolines, aiming at the total syntheses of natural products like damirones and batzelline, showcases the versatility of dimethoxy isoquinoline derivatives in synthetic chemistry (D. Roberts, J. Joule, M. Bros, M. Álvarez, 1997).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F3NO6/c1-34-23-10-6-9-20(26(23)37-4)27(33)32-12-11-17-13-24(35-2)25(36-3)15-21(17)22(32)16-38-19-8-5-7-18(14-19)28(29,30)31/h5-10,13-15,22H,11-12,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUGUVGNOGLWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC(=C4)C(F)(F)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2999452.png)
![2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2999453.png)

![N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2999455.png)
![3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-(5-Methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2999459.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide](/img/structure/B2999460.png)
![N-[(3,3-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2999463.png)
![3-(3-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2999464.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999465.png)
